molecular formula C28H23N3O6 B11282331 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11282331
M. Wt: 497.5 g/mol
InChI Key: CLKTWHPMOZTJOT-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the benzofuro[3,2-d]pyrimidine core. The final step involves the acylation of the intermediate with N-(4-methylbenzyl)acetamide under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and benzo[d][1,3]dioxole-containing molecules. Compared to these compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide may exhibit unique properties due to its specific functional groups and structural configuration. This uniqueness can result in distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C28H23N3O6

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C28H23N3O6/c1-17-6-8-18(9-7-17)13-29-24(32)15-30-25-20-4-2-3-5-21(20)37-26(25)27(33)31(28(30)34)14-19-10-11-22-23(12-19)36-16-35-22/h2-12H,13-16H2,1H3,(H,29,32)

InChI Key

CLKTWHPMOZTJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Origin of Product

United States

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